molecular formula C19H36N2 B14632461 2-Hexadecyl-1H-imidazole CAS No. 56750-08-4

2-Hexadecyl-1H-imidazole

Cat. No.: B14632461
CAS No.: 56750-08-4
M. Wt: 292.5 g/mol
InChI Key: UANAUSCAUXQBJK-UHFFFAOYSA-N
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Description

Overview of Imidazole (B134444) Heterocycles and their Significance in Organic Chemistry

Imidazole, with the chemical formula C₃H₄N₂, is a planar, five-membered aromatic ring. journalijcar.orgtsijournals.com First synthesized in 1858, this heterocyclic compound is amphoteric, meaning it can act as both an acid and a base. tsijournals.comslideshare.net The imidazole ring is a fundamental component of many natural products, including the amino acid histidine, the hormone histamine, and purines found in nucleic acids. tsijournals.comjocpr.comresearchgate.net

The significance of imidazole derivatives in medicinal chemistry is profound, with the imidazole nucleus serving as a key structural motif in numerous pharmaceuticals. journalijcar.org These compounds exhibit a wide range of therapeutic activities, including antifungal, anti-inflammatory, antiviral, and anticancer properties. jocpr.comresearchgate.net Beyond pharmaceuticals, imidazole derivatives are crucial in material science, where they are used as catalysts and components for nonlinear optical applications. journalijcar.org The versatility of the imidazole ring, coupled with well-established synthetic methodologies, ensures its continued importance in the development of new drugs and advanced materials. journalijcar.orgpharmatutor.org

Structural Characteristics of 2-Substituted-1H-imidazoles

The properties of imidazole derivatives are significantly influenced by the nature and position of substituents on the imidazole ring. In 2-substituted-1H-imidazoles, a substituent group is attached to the carbon atom located between the two nitrogen atoms. This specific substitution pattern can profoundly impact the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions.

The introduction of a long alkyl chain, such as the hexadecyl group (C₁₆H₃₃) at the C-2 position, imparts a distinct amphiphilic character to the molecule. This consists of the polar, hydrophilic imidazole head and a long, nonpolar, hydrophobic hydrocarbon tail. This dual nature is a key determinant of its physical and chemical behavior, particularly its self-assembly properties and interaction with interfaces. The structural arrangement of these molecules can lead to the formation of micelles or other aggregates in solution. researchgate.net

The general structure of 2-substituted imidazoles allows for various chemical modifications, and the synthesis of these compounds can be achieved through several established methods, including the condensation of α-haloketones with amidines. nih.gov The specific length and nature of the 2-substituent are critical in defining the compound's ultimate application, from its biological activity to its performance as a surfactant or corrosion inhibitor.

Research Landscape and Potential of 2-Hexadecyl-1H-imidazole within Specialized Chemical Disciplines

While the broader class of imidazole derivatives is extensively studied, research on this compound is more focused, primarily exploring its utility in material science and as a chemical intermediate. The long alkyl chain is a defining feature that directs its application profile.

One significant area of investigation is its use as a curing agent or accelerator in epoxy resin systems. The nucleophilic nitrogen atoms in the imidazole ring can initiate the ring-opening polymerization of epoxy groups, while the long hexadecyl chain can modify the physical properties of the resulting polymer, such as its flexibility and hydrophobicity.

Furthermore, the amphiphilic nature of this compound makes it a candidate for applications as a corrosion inhibitor, particularly for protecting metals in acidic environments. The imidazole head can adsorb onto the metal surface, while the hydrophobic tail forms a protective barrier, preventing contact with corrosive agents. Research in this area often involves electrochemical studies to quantify its inhibition efficiency.

Recent studies have also explored the synthesis and characterization of imidazolium-based ionic liquids and surfactants derived from long-chain imidazoles. For instance, the related compound 1-hexadecyl-3-methylimidazolium bromide has been synthesized and studied for its thermo-mechanical and antibacterial properties when blended with polymers. mdpi.com The pyrolysis of such compounds indicates that fragmentation often occurs through the dealkylation of the imidazolium (B1220033) ring. mdpi.com These investigations highlight the potential of long-chain imidazoles like this compound as precursors for novel functional materials.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 56750-08-4
Molecular Formula C₁₉H₃₆N₂
Molecular Weight 292.5 g/mol

This data is compiled from publicly available chemical databases. echemi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56750-08-4

Molecular Formula

C19H36N2

Molecular Weight

292.5 g/mol

IUPAC Name

2-hexadecyl-1H-imidazole

InChI

InChI=1S/C19H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-20-17-18-21-19/h17-18H,2-16H2,1H3,(H,20,21)

InChI Key

UANAUSCAUXQBJK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1=NC=CN1

Origin of Product

United States

Synthetic Strategies for 2 Hexadecyl 1h Imidazole

Direct Alkylation Approaches for C2-Substituted Imidazoles

Directly introducing an alkyl group at the C2 position of the imidazole (B134444) ring presents certain challenges due to the relative reactivity of the different positions on the ring. While N-alkylation is a common and facile reaction, C2-alkylation typically requires activation of the C2 position.

Alkylation of Imidazole Ring Systems for Alkyl Chain Incorporation

The direct alkylation of an unsubstituted imidazole at the C2 position with a hexadecyl halide is not a straightforward process. The nitrogen atoms of the imidazole ring are more nucleophilic than the carbon atoms, leading to preferential N-alkylation. To achieve C2-alkylation, the C2 proton, which is the most acidic of the C-H protons on the imidazole ring, must be removed to generate a nucleophilic carbon center. This is often accomplished through metallation, typically using a strong base like an organolithium reagent.

The general steps for a C2-alkylation via lithiation are outlined below. It is important to note that the imidazole nitrogen is typically protected prior to lithiation to prevent N-lithiation.

StepDescriptionReagents/Conditions
1. N-Protection The imidazole nitrogen is protected to prevent reaction at this site. Common protecting groups include SEM (2-(trimethylsilyl)ethoxymethyl).SEM-Cl, base
2. C2-Lithiation A strong base is used to deprotonate the C2 position, forming a C2-lithiated imidazole intermediate.n-Butyllithium, THF, low temperature
3. Alkylation The C2-lithiated intermediate is reacted with an alkylating agent, such as hexadecyl bromide, to introduce the alkyl chain.Hexadecyl bromide
4. Deprotection The protecting group is removed from the nitrogen to yield the final 2-Hexadecyl-1H-imidazole.Acidic workup

This method, while effective, can be complex due to the requirement of protecting groups and the use of highly reactive organometallic reagents. nih.gov

Multi-component Reaction Pathways Leading to 2-Alkyl Imidazoles

Multi-component reactions (MCRs) offer an efficient alternative for the synthesis of substituted imidazoles by combining three or more starting materials in a single reaction vessel to form the final product, incorporating substantial portions of all the reactants.

Adaptations of the Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski synthesis is a classic and versatile method for preparing imidazoles. acs.org It involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). acs.org To synthesize this compound, a long-chain aldehyde, specifically heptadecanal (B146464), is required.

An adapted method for the synthesis of 2-alkyl imidazoles with long alkyl chains has been developed. derpharmachemica.com This process involves the reaction of glyoxal (B1671930) with a long-chain aliphatic aldehyde and an ammonia source in a hydroalcoholic medium. derpharmachemica.com The use of heptadecanal as the aldehyde component would directly lead to the formation of this compound.

The general reaction can be represented as:

Glyoxal + Heptadecanal + 2 NH₃ → this compound + 2 H₂O + H₂

This approach is particularly advantageous for industrial-scale production due to the availability of the starting materials and the one-pot nature of the reaction. derpharmachemica.com

One-Pot Reaction Methodologies for Imidazole Core Formation

The adapted Debus-Radziszewski synthesis is inherently a one-pot methodology. rsc.orgrsc.org This approach provides a significant advantage in terms of operational simplicity and atom economy. asianpubs.org The key components and conditions for the one-pot synthesis of long-chain 2-alkyl imidazoles are summarized in the table below, based on analogous syntheses. derpharmachemica.com

Reactant/ConditionRole/Specification
1,2-Dicarbonyl Glyoxal (often used as its bisulfite adduct for stability)
Aldehyde Heptadecanal (for the synthesis of this compound)
Ammonia Source Ammonium (B1175870) salts of weak acids (e.g., ammonium bicarbonate) or aqueous ammonia
Solvent Hydroalcoholic medium (e.g., water/isopropanol)
pH Maintained between 6 and 8
Temperature Typically elevated, often at reflux

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through various means, including the use of more efficient heating methods and minimizing the use of hazardous solvents.

Microwave-Assisted Synthetic Methods for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govnih.govorientjchem.org The Debus-Radziszewski reaction, in particular, has been shown to be amenable to microwave irradiation. orientjchem.org

The use of microwave heating can enhance the efficiency of the synthesis of this compound by promoting faster reaction rates. nih.gov This is attributed to the efficient and uniform heating of the reaction mixture by microwaves. orientjchem.org

The following table provides a comparative overview of conventional heating versus microwave-assisted synthesis for imidazole formation, highlighting the potential advantages of the latter. nih.govorientjchem.org

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hoursMinutes to less than an hour
Energy Consumption HigherLower
Product Yield Often moderate to goodOften good to excellent
Solvent Use Often requires organic solventsCan be performed in greener solvents or under solvent-free conditions
Side Reactions More prevalentOften reduced

By employing microwave-assisted techniques, the synthesis of this compound can be made more time- and energy-efficient, aligning with the principles of green chemistry. nih.govnih.govorientjchem.org

Solvent-Free and Catalytic Approaches in Imidazole Synthesis

The synthesis of imidazole derivatives has significantly evolved, with a strong emphasis on developing environmentally benign and efficient protocols. Solvent-free reactions and the use of catalysts are at the forefront of these advancements, offering benefits such as reduced waste, milder reaction conditions, high selectivity, and easier product separation. rsc.orgresearchgate.net

One-pot, solvent-free methods have been successfully employed for the synthesis of various imidazole derivatives. asianpubs.org For instance, the reaction of o-phenylenediamines or benzyl (B1604629) with aromatic aldehydes and ammonium acetate (B1210297) can be conducted by heating the mixture at approximately 70°C for about an hour to produce imidazole derivatives in high yields. asianpubs.org This approach minimizes waste and simplifies the purification process. asianpubs.org

Catalysts play a crucial role in improving the efficiency and selectivity of imidazole synthesis. researchgate.net A variety of catalysts, including solid acids and metal complexes, have been developed to facilitate these reactions under milder conditions and in shorter timeframes. researchgate.net For the synthesis of 2-alkyl imidazoles with long alkyl chains, such as this compound, specific methods have been developed to handle the aliphatic nature of the precursors. A notable method involves the reaction of long-chain aliphatic aldehydes (up to C18) with a glyoxal bisulfite combination and an excess of an ammonium salt of a weak acid. google.com This process is particularly applicable to the synthesis of 2-alkyl imidazoles where the alkyl chain ranges from 4 to 17 carbons. google.com

Microwave irradiation has also emerged as a powerful tool for solvent-free synthesis. The synthesis of N-alkyl imidazoles with long carbon chains can be achieved by adsorbing imidazole and an alkyl bromide onto a solid support (potassium carbonate and potassium hydroxide) and irradiating the mixture in a microwave oven. orientjchem.org This method provides the N-alkylated product in high yield within minutes. orientjchem.org

The table below summarizes various catalytic and solvent-free approaches applicable to the synthesis of substituted imidazoles.

Catalyst/ConditionReactantsProduct TypeKey AdvantagesReference
Solvent-Free, 70°Co-phenylenediamine, Aromatic aldehyde, Ammonium acetateBenzimidazole derivativesHigh yields, easy setup, environmentally friendly. asianpubs.org
Ammonium salt of a weak acidLong-chain aldehyde (C5-C18), Glyoxal bisulfite combination, Ammonia2-long-chain-alkyl imidazolesSpecific for long alkyl chains, relatively simple procedure. google.com
Microwave Irradiation (Solvent-Free)Imidazole, Long-chain alkyl bromide, K₂CO₃/KOH supportN-long-chain-alkyl imidazolesRapid reaction (minutes), high yield, solvent-free. orientjchem.org

Derivatization from Other Heterocycles for 2-Substituted Imidazoles

The synthesis of the imidazole ring can also be achieved through the chemical transformation of other heterocyclic systems. This approach provides alternative synthetic routes that can be advantageous for creating specific substitution patterns that are otherwise difficult to access.

A prominent example of this strategy is the conversion of oxazoles into N-substituted imidazoles. rsc.orgrsc.org This transformation is a valuable method for generating diverse libraries of N-substituted imidazoles. The reaction is typically promoted by microwave irradiation and involves reacting an oxazole (B20620) with a primary amine. rsc.org The mechanism proceeds through the attack of the amine at the C2 position of the oxazole ring, followed by ring-opening and subsequent ring-closure to form the imidazole ring with the extrusion of water. rsc.org This method effectively treats the oxazole as a protected imidazole scaffold, which can be useful in multi-step syntheses. rsc.org

Beyond oxazoles, other heterocycles can also serve as precursors for the imidazole nucleus. baranlab.org These ring transformations include:

Ring enlargement of azirines: Reaction of 2H-azirines with nitriles in the presence of a Lewis acid (e.g., BF₃·OEt₂) or perchloric acid can yield imidazoles. baranlab.org

Transformation of 1,2,4-oxadiazoles: Certain 1,2,4-oxadiazoles can be rearranged to form imidazole derivatives. baranlab.org

Conversion of aminoisoxazoles: These compounds can also undergo rearrangement to yield the imidazole ring structure. baranlab.org

These methods highlight the versatility of heterocyclic chemistry in constructing the imidazole core from a range of starting materials. The choice of precursor heterocycle can offer strategic advantages in the synthesis of complex imidazole derivatives.

The following table presents examples of imidazole synthesis via the derivatization of other heterocycles.

Precursor HeterocycleReagentsConditionsProductReference
5-PhenyloxazoleCyclopentylamineMicrowave, 200-240°C, 10 minN-cyclopentenyl imidazole rsc.orgrsc.org
2H-AzirineNitrile (R-CN)BF₃·OEt₂ or HClO₄2-Substituted Imidazole baranlab.org
4-Acyloxazole-Thermal (Cornforth Rearrangement)Isomeric Oxazole (precursor to imidazole) wikipedia.org

Advanced Characterization and Structural Elucidation of 2 Hexadecyl 1h Imidazole

Spectroscopic Methods for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and stereochemistry of the molecule.

Proton (¹H) NMR Spectroscopy: In the ¹H NMR spectrum of 2-Hexadecyl-1H-imidazole, distinct signals corresponding to the protons of the imidazole (B134444) ring and the hexadecyl chain are observed. The two protons on the imidazole ring (at positions 4 and 5) are chemically equivalent in a time-averaged sense due to tautomerism, typically appearing as a singlet in the aromatic region (δ 6.8-7.2 ppm). researchgate.netnih.gov The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration, appearing further downfield.

The protons of the long alkyl chain exhibit characteristic chemical shifts. The methylene (B1212753) group adjacent to the imidazole ring (C-1' of the hexadecyl chain) is deshielded and appears as a triplet around δ 2.5-2.8 ppm. The subsequent methylene groups along the chain produce a large, complex multiplet in the δ 1.2-1.4 ppm region. The terminal methyl group (CH₃) of the hexadecyl chain is the most shielded and typically appears as a triplet around δ 0.8-0.9 ppm. rsc.org

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. The C-2 carbon of the imidazole ring, to which the hexadecyl chain is attached, is significantly downfield, typically in the range of δ 145-150 ppm. The C-4 and C-5 carbons of the imidazole ring resonate at a higher field, around δ 120-122 ppm. researchgate.net

For the hexadecyl chain, the carbon atoms show predictable chemical shifts. The C-1' methylene carbon attached to the ring appears around δ 30-35 ppm. The bulk of the internal methylene carbons of the chain (C-3' to C-14') produce a cluster of signals around δ 29-30 ppm. The carbons near the ends of the chain (C-2', C-15') and the terminal methyl carbon (C-16') have distinct shifts, with the methyl carbon being the most upfield signal at approximately δ 14 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for 2-alkyl-imidazoles and long alkyl chains.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Imidazole CH (4,5)~ 7.0 (s, 2H)~ 121
Imidazole NH Variable, broad (s, 1H)-
Imidazole C -2-~ 148
C H₂-1' (α to ring)~ 2.6 (t, 2H)~ 32
C H₂-2'~ 1.6 (quintet, 2H)~ 29.5
(C H₂)n (bulk chain)~ 1.25 (br s, 26H)~ 29.3-29.7
C H₃-16' (terminal)~ 0.88 (t, 3H)~ 14.1

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A broad absorption band in the region of 3000-3400 cm⁻¹ is indicative of the N-H stretching vibration of the imidazole ring, with the broadening resulting from hydrogen bonding. researchgate.net The C-H stretching vibrations of the imidazole ring appear just above 3000 cm⁻¹. researchgate.net

The hexadecyl chain gives rise to strong, sharp absorption bands corresponding to asymmetric and symmetric C-H stretching vibrations just below 3000 cm⁻¹, typically around 2920 cm⁻¹ and 2850 cm⁻¹, respectively. C-H bending vibrations for the methylene (CH₂) and methyl (CH₃) groups are observed around 1465 cm⁻¹ and 1375 cm⁻¹. The spectrum also contains characteristic absorptions for the imidazole ring, including C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H Stretch (H-bonded)3000 - 3400Broad, Medium-Strong
Aromatic C-H Stretch3050 - 3150Weak-Medium
Aliphatic C-H Stretch (asymmetric)~ 2920Strong
Aliphatic C-H Stretch (symmetric)~ 2850Strong
C=N / C=C Ring Stretch1500 - 1650Medium
CH₂ Bending (Scissoring)~ 1465Medium
CH₃ Bending (Umbrella)~ 1375Medium

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the structure through the analysis of fragmentation patterns.

For this compound (C₁₉H₃₆N₂), the molecular weight is approximately 292.51 g/mol . In electron ionization (EI) mass spectrometry, the spectrum would show a molecular ion peak (M⁺) at m/z 292. The fragmentation pattern is dominated by cleavages within the long alkyl chain and the bond connecting it to the imidazole ring.

A prominent fragmentation pathway involves the benzylic-like cleavage of the C-C bond adjacent to the imidazole ring, which would lead to a stable, resonance-delocalized cation. The most characteristic feature of long-chain alkanes is the sequential loss of alkyl radicals, resulting in a series of cluster peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.orgwhitman.edu The fragmentation of the imidazole ring itself can also occur, though it is a relatively stable aromatic system.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

m/z Value Possible Fragment Ion Origin
292[C₁₉H₃₆N₂]⁺Molecular Ion (M⁺)
277[M - CH₃]⁺Loss of a terminal methyl radical
95[C₅H₇N₂]⁺Cleavage of the C-C bond alpha to the ring
81[C₄H₅N₂]⁺Imidazole ring fragment
Series (e.g., 263, 249, 235...)[M - C₂H₅, C₃H₇, C₄H₉...]⁺Sequential loss of alkyl radicals from the hexadecyl chain

Structural Analysis Techniques for Long-Chain Imidazoles

While spectroscopic methods reveal the molecular formula and connectivity, other techniques are employed to understand the three-dimensional arrangement of molecules, particularly in the solid state, and the dynamic behavior of flexible components like long alkyl chains.

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional structure of molecules in the solid state. While a specific crystal structure for this compound is not widely reported, studies on related long-chain alkyl-substituted N-heterocycles provide significant insights. sciensage.info

In the crystalline state, such amphiphilic molecules tend to arrange themselves to maximize van der Waals interactions between the long alkyl chains and hydrogen bonding between the imidazole rings. This often results in the formation of layered or lamellar structures. The hexadecyl chains are typically found in an extended all-trans (zigzag) conformation and can be interdigitated or aligned in parallel sheets, while the polar imidazole headgroups form hydrogen-bonded networks. nih.gov These packing arrangements significantly influence the material's physical properties, such as melting point and solubility.

In the absence of significant steric constraints or crystal packing forces, the lowest energy conformation of an alkyl chain is the fully extended all-trans (or anti-periplanar) arrangement, which minimizes steric repulsion. nih.gov However, in solution or at elevated temperatures, rotation around the C-C bonds leads to the population of higher-energy gauche conformations. This results in the chain adopting a variety of bent and folded structures.

Computational and Theoretical Studies on 2 Hexadecyl 1h Imidazole

Computational and theoretical chemistry provide powerful tools for understanding the behavior of molecules at an atomic level. For 2-Hexadecyl-1H-imidazole, these methods offer insights into its electronic properties, conformational dynamics, and potential activities, guiding further experimental research.

Applications of 2 Hexadecyl 1h Imidazole in Catalysis

2-Hexadecyl-1H-imidazole as a Ligand in Coordination Catalysis

The nitrogen atoms in the imidazole (B134444) ring possess lone pairs of electrons, making them excellent donors for coordination with metal ions. researchgate.net This property allows imidazole and its derivatives to act as ligands in the formation of metal complexes, which are often the active species in catalytic cycles. researchgate.netazjournalbar.com

Imidazole derivatives are known to form stable complexes with a variety of transition metals, including copper, zinc, cobalt, nickel, and chromium. azjournalbar.com The imidazole ligand typically coordinates to the metal center through its pyridine-like nitrogen atom (N-3), acting as a monodentate ligand. azjournalbar.com The presence of the long C16 alkyl chain in this compound can significantly influence the properties of the resulting metal complex. This lipophilic chain enhances the solubility of the complex in nonpolar organic solvents, which is advantageous for homogeneous catalysis reactions conducted in such media.

Furthermore, N-functionalized imidazoles have been effectively used as stabilizers for metal nanoparticles, creating catalytically active materials. nih.gov Alkyl imidazoles can protect the surface of palladium, platinum, gold, and silver nanoparticles, preventing aggregation while still allowing access for substrates. nih.gov The intermediate level of surface protection offered by imidazole ligands can lead to enhanced catalytic selectivity. nih.gov For instance, in PdAu alloy nanoparticles, the addition of methyl imidazole was found to increase catalytic activity. nih.gov The hexadecyl chain of this compound could provide steric stabilization to such nanoparticles, potentially influencing their catalytic performance in reactions like hydride reductions or dehalogenations. nih.gov

Metal complexes containing imidazole ligands are active catalysts for various organic transformations. For example, copper-imidazole complexes have been studied for their catechol oxidase activity, where a Cu(I)-bis(imidazole) complex is a key intermediate in the catalytic cycle of catechol oxidation. nih.gov Similarly, complexes of cobalt, nickel, copper, and zinc with imidazole have demonstrated catalytic activity in the oxidation of styrene (B11656). mdpi.com

Research has indicated a relationship between the carbon chain length of ligands and the catalytic activity of the complex. mdpi.com In a study on M(II) carboxylate complexes with imidazole, it was observed that for Ni(II), Cu(II), and Zn(II) compounds, an increase in the carbon chain length of the carboxylate ligand was associated with a higher degree of conversion in styrene oxidation. mdpi.com This suggests that the lipophilicity and steric bulk of long alkyl chains can positively impact the catalytic efficiency. While this study did not involve an alkylated imidazole, it highlights a principle that could be applicable to complexes of this compound. The long hexadecyl chain could facilitate better interaction between the catalyst and nonpolar substrates, thereby enhancing the reaction rate in a homogeneous system.

Function as a Phase Transfer Catalyst for Organic Reactions

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic phase and an aqueous phase containing a reagent). wisdomlib.orgresearchgate.net A phase transfer catalyst works by transporting a reactant from one phase to another, allowing the reaction to proceed. wisdomlib.org Typical phase transfer catalysts, such as quaternary ammonium (B1175870) salts, are amphiphilic, containing a hydrophilic, charged head group and a lipophilic, bulky tail. crdeepjournal.org

This compound possesses the structural characteristics of a potential phase transfer catalyst. The imidazole ring can be protonated or quaternized to form a hydrophilic imidazolium (B1220033) cation, while the hexadecyl chain provides a long, lipophilic tail. This amphiphilic nature would allow the molecule to solubilize anions from an aqueous phase into an organic phase, thereby accelerating reactions such as N-alkylation, C-alkylation, and nucleophilic substitutions. crdeepjournal.orgresearchgate.net The use of PTC is considered a green chemistry approach as it can reduce the need for organic solvents and may allow reactions to be conducted in water. researchgate.net Although specific studies detailing the use of this compound as a phase transfer catalyst are not prominent, its molecular structure strongly suggests its suitability for such applications, similar to other long-chain quaternary ammonium and phosphonium (B103445) salts. researchgate.net

Promotion of Organic Transformations by this compound Derivatives

Beyond its role as a ligand, the imidazole ring itself can act as an organocatalyst, and its derivatives are precursors to highly effective N-heterocyclic carbene (NHC) catalysts.

Imidazole and its derivatives have been shown to be effective organocatalysts for various condensation reactions. Imidazole's amphoteric nature, possessing both a basic pyridine-like nitrogen and an acidic amine proton, allows it to catalyze reactions through different mechanisms. ias.ac.in It has been successfully employed as a catalyst for the Knoevenagel condensation of aldehydes with active methylene (B1212753) compounds, producing olefinic products in high yields. researchgate.net

Additionally, metal-imidazole systems have been used to catalyze Claisen-type condensations. A notable example is the Mg²⁺-imidazole-catalyzed self-condensation of malonyl thioesters, a reaction of interest in biomimetic polyketide synthesis. nih.gov The efficiency of this reaction was found to be dependent on the pKa of the imidazole catalyst. nih.gov Other condensation reactions, such as the Henry reaction (nitroaldol reaction), have also been catalyzed by imidazole derivatives. researchgate.net The presence of the hexadecyl group on the imidazole ring could enhance the catalyst's solubility in specific reaction media, potentially improving yields and reaction rates in these transformations.

One of the most significant applications of imidazole derivatives in catalysis is as precursors to N-heterocyclic carbenes (NHCs). NHCs are powerful organocatalysts that can induce "umpolung" (polarity reversal) in aldehydes, enabling reactions such as the benzoin (B196080) condensation. beilstein-journals.orgmdpi.com This reaction involves the C-C bond formation between two aldehydes to yield an α-hydroxy ketone. researchgate.net

To form an active NHC catalyst, an imidazolium salt precursor is first synthesized from the parent imidazole. eurjchem.com This salt is then deprotonated in situ with a base to generate the nucleophilic carbene. mdpi.com Research has shown a direct correlation between the length of the N-alkyl substituent on the imidazolium ring and the catalyst's performance in the benzoin condensation. eurjchem.com

Specifically, imidazolium salt precatalysts bearing long aliphatic chains have demonstrated enhanced reactivity, particularly in aqueous media. beilstein-journals.org The improved performance is attributed to the formation of micelles by the hydrophobic alkyl chains, which can create a concentrated microenvironment for the reactants, thus accelerating the reaction. beilstein-journals.org A study involving the synthesis of 3-Hexadecyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide, a direct derivative, confirms the interest in long-chain substituents for these catalysts. eurjchem.com The table below summarizes the effect of different N-substituents on the catalyst's performance in the benzoin condensation of benzaldehyde.

Catalyst Precursor (Imidazolium Salt)N-SubstituentsBaseSolventTime (h)Yield (%)Reference
1,3-Dimesityl-1H-imidazol-3-ium chlorideMesityl, MesitylKOtBuTHF1295 eurjchem.com
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride2,6-DiisopropylphenylKOtBuTHF1298 eurjchem.com
3-Hexadecyl-1-methyl-1H-benzo[d]imidazol-3-ium iodideHexadecyl, MethylKOtBuTHF1265 eurjchem.com
1-Butyl-3-methyl-1H-imidazol-3-ium iodideButyl, MethylDBU-2485 beilstein-journals.org

This data illustrates that while sterically bulky aryl substituents can lead to very high yields, long-chain alkyl substituents like hexadecyl are also effective, confirming their utility in promoting this important C-C bond-forming reaction. beilstein-journals.orgeurjchem.com

Applications of 2 Hexadecyl 1h Imidazole in Materials Science

Integration into Advanced Polymer Systems

The incorporation of the imidazole (B134444) moiety, including long-chain derivatives like 2-Hexadecyl-1H-imidazole, into polymer structures is a key strategy for developing materials with advanced functionalities. The imidazole ring's unique chemical nature allows it to participate in various interactions, leading to polymers with tailored properties for specific high-performance applications.

The presence of the imidazole ring can lead to polymers with notable characteristics:

Thermal Stability: Imidazole-containing polymers often exhibit high thermal stability, making them suitable for high-temperature applications. researchgate.netacs.orgresearchgate.net

Proton Conductivity: These polymers are of interest for use as proton conducting membranes in proton exchange membrane fuel cells (PEMFCs) at elevated temperatures. acs.orgresearchgate.net

Biocompatibility: The imidazole moiety is found in many biological systems, and its incorporation into synthetic polymers can lead to materials with excellent biocompatibility. researchgate.net

Chemical Reactivity: The nitrogen-containing heterocycle can react with various electrophiles, allowing for post-functionalization of the polymer to create materials like poly(ionic liquids) or zwitterionic polymers. specificpolymers.com

Research into imidazole-based polymers continues to be an emerging field, with ongoing design of novel macromolecules for a wide range of material science applications. elsevierpure.comresearchgate.net

The inherent stability of the imidazole ring makes its derivatives suitable for formulating functional coatings and composites that can withstand harsh environments. researchgate.netacs.org Polymers based on N-vinylimidazole, for example, are used in applications where thermal stability is critical. acs.org The thermal decomposition of poly(N-vinylimidazole) typically occurs in a single major step at high temperatures, generally between 340°C and 500°C. acs.orgresearchgate.net

The stability of these materials allows them to be used as:

Anticorrosion Coatings: Imidazole-containing polymers can serve as effective anticorrosion coatings for metals. acs.org

High-Temperature Catalyst Supports: Their ability to withstand high temperatures makes them useful as supports for catalysts. acs.org

Components in Epoxy Systems: Imidazole derivatives are used as curing agents in epoxy resin systems, influencing the thermal and mechanical properties of the final cured product. acs.org

The following table summarizes the thermal decomposition characteristics of Poly(N-vinylimidazole) (PVIm), a representative imidazole-containing polymer.

PropertyValueSource
Main Decomposition Temperature Range340–500 °C acs.orgresearchgate.net
Temperature of Maximum Decomposition455 °C acs.org
Initial Mass Loss (up to 340 °C)~4% acs.orgresearchgate.net
Major Decomposition Products1H-imidazole, 1-vinylimidazole acs.orgresearchgate.net

This data is for Poly(N-vinylimidazole) and illustrates the general thermal stability imparted by the imidazole moiety.

Self-Assembly Phenomena and Supramolecular Architectures

The amphiphilic nature of this compound, possessing both a hydrophilic imidazole headgroup and a long hydrophobic alkyl chain, drives its self-assembly into complex and ordered structures in various media. This behavior is fundamental to creating supramolecular architectures with tailored properties.

Long-chain imidazole derivatives are known to self-assemble into a variety of ordered structures, including micelles, vesicles, liquid crystals, and self-assembled monolayers (SAMs). rsc.orgnih.govnih.govacs.org The specific architecture formed depends on factors such as the molecule's structure (e.g., chain length, counterion), concentration, and the surrounding solvent environment. nih.govacs.org

For example, ionic liquid derivatives of long-chain imidazoles can form different liquid crystalline phases, such as smectic, columnar, and micellar cubic phases. nih.gov The final structure is influenced by the length of the alkyl chains attached to the imidazole core. nih.gov In aqueous solutions, these molecules can aggregate to form micelles above a certain concentration, known as the critical micelle concentration (cmc). nih.gov Studies have shown that the introduction of an amide group into the hydrophobic chain of an imidazolium-based ionic liquid enhances its ability to form micelles. nih.gov Molecular dynamics simulations have also revealed that long-chain imidazolium (B1220033) salts can form nanotube structures in aqueous solutions through a process of aggregation into clusters, which then form sheets that close into tubes. acs.org

At interfaces, such as air/water or solid/liquid, derivatives of this compound exhibit significant surface activity. They can form self-assembled monolayers (SAMs) on various substrates, modifying the surface properties. For instance, SAMs of long-chain imidazolium-based ionic liquids can be grafted onto glass or aluminum substrates, transforming the surface from hydrophilic to hydrophobic. rsc.orgresearchgate.net

The degree of hydrophobicity can be controlled by the length of the alkyl chain and the nature of the counteranion associated with the imidazolium headgroup. rsc.orgresearchgate.net This tunability is crucial for applications requiring precise control over surface wettability.

The table below shows the effect of different counteranions on the water contact angle of a glass surface coated with a self-assembled monolayer of a C16-chain imidazolium derivative.

Counteranion (X⁻)Water Contact Angle (°)Source
Br⁻98 ± 2 researchgate.net
BF₄⁻102 ± 3 researchgate.net
PF₆⁻109 ± 2 researchgate.net
Tf₂N⁻112 ± 4 researchgate.net

This data demonstrates how the interfacial properties can be tailored by changing the chemical structure of the long-chain imidazole derivative.

Chemoresponsive Materials and Sensor Development

The imidazole ring's ability to coordinate with metal ions and participate in specific chemical interactions makes it a valuable component in the design of chemoresponsive materials and chemical sensors. mdpi.com Materials incorporating imidazole derivatives can be engineered to produce a detectable signal, such as a change in color or fluorescence, in response to the presence of a specific analyte.

Imidazole-based poly(ionic liquid) membranes have been investigated for their sensor properties, demonstrating different electrochemical responses in various electrolyte solvents. mdpi.com Furthermore, novel fluorescent sensors derived from imidazole have been synthesized for the detection of specific ions, such as copper (II), in aqueous solutions. researchgate.net These sensors operate based on the interaction between the imidazole moiety and the target ion, which leads to a change in the material's fluorescence properties. researchgate.net Another approach involves using the 2-(2-hydroxyphenyl)-1H-benzimidazole skeleton, which reacts with boronic acids to produce a strong fluorescent signal, making it useful for developing sensors for applications in medical therapies. mdpi.com The sensitivity and selectivity of these sensors can be tuned by modifying the chemical structure of the imidazole compound. researchgate.net

Design of Sensor Arrays Utilizing Imidazole Derivatives for Chemical Sensing Applications

There is no available scientific literature detailing the design or use of sensor arrays that specifically incorporate this compound for chemical sensing applications.

Response to Volatile Organic Compounds (VOCs) and Other Environmental Analytes

No research data was found that characterizes the response of this compound to volatile organic compounds or any other environmental analytes.

Coordination Chemistry of 2 Hexadecyl 1h Imidazole

Complexation with Transition Metal Ions and Stoichiometry

2-Hexadecyl-1H-imidazole is expected to act as a monodentate ligand, coordinating to transition metal ions via the N3 nitrogen atom. azjournalbar.comjocpr.com The bulky hexadecyl group at the C2 position introduces significant steric hindrance around this coordination site, which influences the stoichiometry of the resulting metal complexes. Unlike the unsubstituted imidazole (B134444), which can comfortably form hexacoordinate octahedral complexes such as [M(imidazole)₆]²⁺ with many divalent metal ions (e.g., Fe²⁺, Co²⁺, Ni²⁺), this compound is more likely to form complexes with lower coordination numbers. wikipedia.org

The stoichiometry of metal complexes is typically determined by the size of the ligand relative to the metal ion. For 2-substituted imidazoles, tetrahedral or square planar geometries are more common. jocpr.com For instance, studies on 2-methylimidazole (B133640) have shown the formation of complexes with a general formula [MX₂(2-MeIm)₂], where M is a divalent metal like Zn(II) and X is a halide, resulting in a tetrahedral coordination environment. nih.gov It is anticipated that this compound would follow a similar pattern, favoring stoichiometries such as 1:2 (metal:ligand) in the presence of other coordinating anions to satisfy the metal's coordination sphere.

The general reaction for the formation of such a complex can be represented as: M²⁺ + 2(C₁₆H₃₃-Im) + 2X⁻ → [M(C₁₆H₃₃-Im)₂X₂]

The stoichiometry can also be influenced by the specific metal ion, with different ions favoring different coordination geometries and numbers. osti.gov

Table 1: Expected Stoichiometry and Geometry for this compound Complexes with Divalent Transition Metals

Metal Ion Likely Stoichiometry (Metal:Ligand) Probable Geometry
Co(II) 1:2, 1:4 Tetrahedral
Ni(II) 1:2 Square Planar or Tetrahedral
Cu(II) 1:2 Distorted Square Planar

This table is predictive and based on data from analogous 2-substituted imidazole complexes.

Structural Features of this compound Metal Complexes

For a typical tetrahedral complex like [Zn(this compound)₂Cl₂], the structure would consist of a central zinc ion bonded to two chloride ions and two imidazole ligands. nih.gov The bulky hexadecyl groups would likely orient themselves to minimize steric repulsion, leading to a specific conformation of the complex. This steric hindrance prevents the formation of more crowded octahedral structures that are common for smaller, unhindered imidazole ligands. wikipedia.org

In the solid state, the long alkyl chains can lead to the formation of lamellar or other organized supramolecular structures driven by van der Waals interactions between the chains. This self-assembly behavior is a known feature of long-chain substituted coordination compounds.

Influence of the Hexadecyl Alkyl Chain on Coordination Geometry and Complex Stability

The hexadecyl group at the 2-position exerts two primary influences on the coordination properties of the imidazole ligand: steric and electronic.

Steric Influence: The most significant effect is steric hindrance. The bulky alkyl group adjacent to the coordinating nitrogen atom restricts the number of ligands that can fit around a central metal ion. This steric clash generally leads to a preference for lower coordination numbers (typically four) and tetrahedral or square planar geometries over octahedral ones. wikipedia.orgjocpr.com This effect also reduces the stability of the resulting complexes compared to those with less hindered ligands like imidazole or 1-alkyl-imidazoles. Studies comparing hindered and unhindered imidazoles have demonstrated that steric effects can prevent the formation of otherwise expected complexes. researchgate.net

Electronic Influence: The alkyl group is an electron-donating group, which slightly increases the electron density on the imidazole ring and the basicity of the coordinating N3 nitrogen. Generally, for a series of similar ligands, an increase in basicity (higher pKa) correlates with an increase in the stability of the metal complexes formed. researchgate.net However, for this compound, this modest electronic stabilization is likely overshadowed by the much larger destabilizing steric effect.

The long alkyl chain also imparts significant lipophilicity to the metal complexes, increasing their solubility in nonpolar organic solvents and potentially facilitating their use in catalytic applications within organic media.

Table 2: Comparison of Properties for Imidazole and Predicted Properties for this compound as a Ligand

Property Imidazole This compound (Predicted)
Steric Hindrance Low High
Favored Geometry Octahedral (e.g., [Ni(Im)₆]²⁺) Tetrahedral/Square Planar (e.g., [Ni(L)₂X₂])
Complex Stability High Lower (due to steric strain)

| Solubility of Complexes | Soluble in polar solvents | Soluble in nonpolar organic solvents |

Potential in Metal-Organic Framework (MOF) Synthesis with Imidazole Moieties

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Imidazole and its derivatives are common building blocks in MOF synthesis, most famously in Zeolitic Imidazolate Frameworks (ZIFs). rsc.org In these structures, the imidazole ligand typically bridges two metal centers, with coordination occurring through both N1 and N3 atoms (as the imidazolate anion).

The use of a 2-substituted imidazole like this compound as a primary linker in traditional MOF synthesis is challenging. The bulky group would likely disrupt the formation of well-ordered, porous frameworks. However, it could be employed in several other ways:

As a Modulator: 2-substituted imidazoles, such as 2-methylimidazole, have been successfully used as modulators in the synthesis of carboxylate-based MOFs. sciengine.comnih.gov In this role, the imidazole derivative controls the nucleation and growth of the MOF crystals, influencing their size, morphology, and defect density. rsc.org The this compound could function similarly, with its long alkyl chain potentially directing the formation of MOFs with unique surface properties or hierarchical pore structures.

Post-Synthetic Modification: The ligand could potentially be grafted onto open metal sites within an existing MOF structure, modifying the internal surface of the pores. The long hexadecyl chains would dramatically alter the hydrophobicity of the framework, making it suitable for applications such as selective adsorption of nonpolar molecules or as a stationary phase in chromatography.

While the direct incorporation of this compound as a primary building block in high-porosity MOFs is unlikely due to steric constraints, its role as a functionalizing agent or synthesis modulator holds potential for creating novel materials with tailored properties. rsc.org

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